Fmoc-D-Bpa-OH (CAS 117666-97-4) is a highly specialized, unnatural amino acid derivative used extensively as a photoreactive building block in solid-phase peptide synthesis (SPPS). Structurally, it combines a D-phenylalanine core with a benzophenone (Bpa) side chain and an N-terminal Fmoc protecting group . The benzophenone moiety serves as a UV-activatable crosslinker that forms covalent bonds with adjacent molecules, enabling the capture of transient protein-peptide interactions [1]. For industrial and academic buyers, the procurement value of Fmoc-D-Bpa-OH lies in its unique combination of properties: the Fmoc group ensures compatibility with mainstream, mild SPPS workflows; the benzophenone enables efficient, water-tolerant photo-crosslinking at biologically safe wavelengths; and the D-stereochemistry confers critical resistance to proteolytic degradation, making it indispensable for in vivo applications and the development of stable peptide therapeutics.
Substituting Fmoc-D-Bpa-OH with its natural L-enantiomer (Fmoc-L-Bpa-OH) or generic photoreactive analogs fundamentally compromises assay integrity and probe viability. While L-Bpa is widely used for in vitro mapping, it is rapidly degraded by endogenous proteases, rendering it ineffective for in vivo or serum-rich photoaffinity labeling (PAL) . Attempting to substitute the benzophenone moiety with diazirine or aryl azide crosslinkers introduces severe process limitations: diazirines generate highly reactive carbenes that are rapidly quenched by aqueous solvents, while aryl azides require shorter UV wavelengths (<300 nm) that inflict significant phototoxic damage on biological tissues [1]. Furthermore, utilizing Boc-protected D-Bpa instead of the Fmoc variant forces the use of hazardous hydrogen fluoride (HF) during resin cleavage, destroying acid-sensitive post-translational modifications and requiring specialized laboratory infrastructure . Consequently, Fmoc-D-Bpa-OH is a non-interchangeable procurement requirement for stable, water-tolerant, and SPPS-compatible in vivo photo-probes.
Standard L-amino acid photo-probes are rapidly degraded by endogenous proteases, severely limiting their utility in serum or live-cell assays. Incorporating the D-enantiomer, Fmoc-D-Bpa-OH, confers high stereospecific resistance against natural L-proteases. While L-peptides often exhibit serum half-lives on the order of minutes, D-amino acid substitution systematically extends stability, allowing the photo-probe to remain intact during prolonged incubation periods required for capturing transient in vivo interactions .
| Evidence Dimension | Resistance to endogenous proteolytic degradation |
| Target Compound Data | Fmoc-D-Bpa-OH (High stability, extended half-life) |
| Comparator Or Baseline | Fmoc-L-Bpa-OH (Rapid degradation by L-proteases) |
| Quantified Difference | Shift from minute-scale to hour/day-scale survival in biological matrices |
| Conditions | In vivo or serum-rich assay environments |
Procuring the D-enantiomer is mandatory for in vivo photoaffinity labeling where probe degradation would otherwise outpace target engagement.
Unlike diazirine-based crosslinkers that generate highly reactive carbenes with nanosecond half-lives, the benzophenone moiety of Fmoc-D-Bpa-OH forms a triplet ketyl biradical upon UV-A irradiation (350–365 nm). This biradical exhibits low reactivity toward water and forms reversibly until it successfully abstracts a hydrogen from a target C-H bond [1]. Furthermore, the 350 nm excitation wavelength avoids the severe protein and tissue damage associated with the shorter UV wavelengths required by many aryl azides [1].
| Evidence Dimension | Aqueous solvent quenching and excitation wavelength |
| Target Compound Data | Fmoc-D-Bpa-OH (Low water reactivity; 350-365 nm excitation) |
| Comparator Or Baseline | Diazirine / Aryl Azide crosslinkers (High water reactivity / <300 nm excitation) |
| Quantified Difference | Reversible diradical formation vs. nanosecond carbene quenching |
| Conditions | Aqueous physiological buffers during photo-activation |
Buyers should select Bpa over diazirines when crosslinking in aqueous buffers to prevent the probe from being prematurely quenched by the solvent.
Ensuring no chiral scrambling occurs during synthesis is critical for spatial mapping of binding pockets. D-Bpa and L-Bpa peptides exhibit distinct chromatographic behaviors, allowing for rigorous quality control. In reverse-phase liquid chromatography (RP-LC) of M13 peptide analogs, the D-Bpa variant achieves near baseline separation from its L-counterpart, eluting approximately 2 minutes earlier under standard gradient conditions [1]. This distinct retention profile ensures that procurement and subsequent solid-phase synthesis of Fmoc-D-Bpa-OH yield structurally unambiguous probes [1].
| Evidence Dimension | RP-LC Retention Time |
| Target Compound Data | D-Bpa modified peptide (Elutes ~2 minutes earlier) |
| Comparator Or Baseline | L-Bpa modified peptide (Baseline separation, later elution) |
| Quantified Difference | ~2.0 minute retention time shift |
| Conditions | Analytical Vydac C4 column (250 × 4.6 mm), 25% to 45% gradient over 80 min |
The distinct chromatographic signature of the D-enantiomer allows synthetic chemists to easily verify chiral purity and prevent data artifacts in structural mapping.
The Fmoc protecting group on Fmoc-D-Bpa-OH enables standard mild solid-phase peptide synthesis (SPPS). Deprotection is achieved using a mild base (e.g., 20% piperidine), and final cleavage utilizes trifluoroacetic acid (TFA) . In contrast, substituting with Boc-D-Bpa-OH requires highly toxic and specialized hydrogen fluoride (HF) handling for cleavage. This makes Fmoc-D-Bpa-OH strictly necessary when synthesizing photo-probes that contain acid-sensitive post-translational modifications, such as glycosylation or phosphorylation, which would be destroyed by Boc/HF chemistry .
| Evidence Dimension | Resin cleavage and deprotection harshness |
| Target Compound Data | Fmoc-D-Bpa-OH (Mild base deprotection, TFA cleavage) |
| Comparator Or Baseline | Boc-D-Bpa-OH (TFA deprotection, harsh HF cleavage) |
| Quantified Difference | Elimination of HF handling requirements |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) workflows |
Fmoc protection is a mandatory procurement criterion for laboratories lacking specialized HF-handling infrastructure or when synthesizing acid-labile modified peptides.
Driven by the high proteolytic stability of its D-stereocenter (Section 3), Fmoc-D-Bpa-OH is the optimal choice for synthesizing photo-probes intended for live-cell or in vivo assays. Unlike L-Bpa probes that rapidly degrade, D-Bpa probes survive long enough to engage target receptors, while the 350 nm UV-A activation wavelength ensures that surrounding tissues and proteins are not damaged during the crosslinking event [1].
Because the benzophenone diradical exhibits exceptionally low reactivity toward water (Section 3), Fmoc-D-Bpa-OH is highly effective for capturing transient or low-affinity interactions in physiological buffers. This prevents the crosslinker from being prematurely quenched by the solvent, a common failure mode when substituting with diazirine-based alternatives [1].
The Fmoc protecting group enables the incorporation of D-Bpa into complex peptides containing acid-sensitive modifications, such as glycosylation or phosphorylation. By avoiding the harsh hydrogen fluoride (HF) cleavage required by Boc-protected alternatives (Section 3), manufacturers can reliably produce highly modified, structurally intact therapeutic candidates using standard SPPS infrastructure .